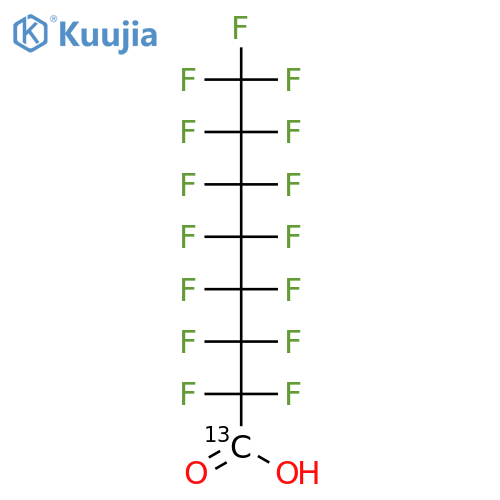Cas no 864071-09-0 (Pentadecafluorooctanoic Acid-13C)

864071-09-0 structure
商品名:Pentadecafluorooctanoic Acid-13C
Pentadecafluorooctanoic Acid-13C 化学的及び物理的性質
名前と識別子
-
- Octanoic-1-13C acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- (9CI)
- PERFLUORO-N-OCTANOIC ACID-1-13C
- Octanoic-1-13c acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-(9ci)
- DTXSID70892570
- Pentadecafluorooctanoic Acid-13C
- AKOS025311294
- MFCD08460489
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid
- NS00111362
- Pentadecafluoro(1-13C)octanoic acid
- 864071-09-0
-
- MDL: MFCD08460489
- インチ: InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1
- InChIKey: SNGREZUHAYWORS-OUBTZVSYSA-N
- ほほえんだ: C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
計算された属性
- せいみつぶんしりょう: 414.9770565g/mol
- どういたいしつりょう: 414.9770565g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 1
- 水素結合受容体数: 17
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
Pentadecafluorooctanoic Acid-13C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P268102-25mg |
Pentadecafluorooctanoic Acid-13C |
864071-09-0 | 25mg |
$ 972.00 | 2023-09-06 | ||
| abcr | AB358440-250mg |
Perfluoro-n-octanoic acid-1-13C, 98%; . |
864071-09-0 | 98% | 250mg |
€848.90 | 2024-06-12 | |
| TRC | P268102-50mg |
Pentadecafluorooctanoic Acid-13C |
864071-09-0 | 50mg |
$ 1673.00 | 2023-09-06 | ||
| abcr | AB358440-250 mg |
Perfluoro-n-octanoic acid-1-13C, 98%; . |
864071-09-0 | 98% | 250 mg |
€883.50 | 2023-07-19 | |
| abcr | AB358440-100 mg |
Perfluoro-n-octanoic acid-1-13C, 98%; . |
864071-09-0 | 98% | 100 mg |
€373.50 | 2023-07-19 | |
| TRC | P268102-5mg |
Pentadecafluorooctanoic Acid-13C |
864071-09-0 | 5mg |
$ 210.00 | 2023-09-06 | ||
| abcr | AB358440-100mg |
Perfluoro-n-octanoic acid-1-13C, 98%; . |
864071-09-0 | 98% | 100mg |
€359.90 | 2024-06-12 |
Pentadecafluorooctanoic Acid-13C 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
864071-09-0 (Pentadecafluorooctanoic Acid-13C) 関連製品
- 678-39-7(1,1,2,2-Tetrahydroperfluorodecanol)
- 678-45-5(Dodecafluorosuberic acid)
- 2706-90-3(Nonafluoropentanoic Acid)
- 376-73-8(Hexafluoroglutaric acid)
- 1546-95-8(7H-Dodecafluoroheptanoic acid)
- 307-55-1(Perfluorododecanoic Acid)
- 375-95-1(Perfluorononanoic acid)
- 335-76-2(Perfluorodecanoic Acid)
- 375-85-9(Perfluoroheptanoic AcidDISCONTINUED SEE P286300)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:864071-09-0)Pentadecafluorooctanoic Acid-13C

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):213.0/503.0